N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]-1-adamantanecarboxamide
Description
N-[1-(2-Furylmethyl)-1H-pyrazol-5-yl]-1-adamantanecarboxamide is a synthetic small molecule characterized by a pyrazole core substituted with a 2-furylmethyl group at the N1 position and an adamantane carboxamide moiety at the C5 position.
Properties
Molecular Formula |
C19H23N3O2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[2-(furan-2-ylmethyl)pyrazol-3-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C19H23N3O2/c23-18(19-9-13-6-14(10-19)8-15(7-13)11-19)21-17-3-4-20-22(17)12-16-2-1-5-24-16/h1-5,13-15H,6-12H2,(H,21,23) |
InChI Key |
AOGKMJVLHHVCQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=NN4CC5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ADAMANTANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the furan and pyrazole intermediates. One common method involves the radical bromination of a methyl group on the furan ring, followed by the formation of a phosphonate intermediate. This intermediate is then reacted with a pyrazole derivative under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ADAMANTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The adamantane moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles like alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazole ring can produce pyrazolines .
Scientific Research Applications
Anticancer Applications
Research indicates that N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]-1-adamantanecarboxamide exhibits significant anticancer properties.
Mechanism of Action :
- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in various cancer cell lines.
- Cell Cycle Arrest : It disrupts the cell cycle, particularly at the S phase, inhibiting cancer cell proliferation.
Case Study: Breast Cancer
In a study examining its effects on MCF-7 breast cancer cells, the compound demonstrated an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments such as SAHA (17.25 µM) . The mechanism involved DNA damage and inhibition of cyclin-dependent kinase (CDK) activity.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 1.30 | Apoptosis induction, CDK inhibition |
| A549 | 2.50 | Cell cycle arrest |
| HeLa | 3.00 | DNA damage |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest it may possess activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy :
- Gram-positive Bacteria : Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL.
- Gram-negative Bacteria : Showed moderate activity against Escherichia coli with an MIC of 30 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Mechanism of Action
The mechanism of action of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple targets, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]-1-adamantanecarboxamide with structurally related adamantane-pyrazole derivatives reported in the evidence. Key differences in substituents, physicochemical properties, and biological implications are highlighted.
Key Comparative Insights
Substituent Diversity: The 2-furylmethyl group in the target compound distinguishes it from analogs with 4-fluorophenyl (e.g., ) or cyclopropyl () substituents. Adamantane is a consistent feature across all compounds, suggesting its critical role in enhancing metabolic stability and target affinity .
Physicochemical Properties :
- The target compound’s furylmethyl group may reduce solubility compared to methoxy- or pyridinyl-substituted analogs (e.g., ).
- Hydrazide -containing derivatives () exhibit pH-dependent solubility, whereas carboxamide-linked analogs () are more stable in physiological conditions.
Biological Implications: Analogs with pyrazolo-pyrimidinone scaffolds () show promise in kinase inhibition due to their ability to mimic ATP’s purine ring. The absence of a fused heterocycle in the target compound may limit its kinase affinity but broaden its applicability to non-enzymatic targets (e.g., GPCRs).
Biological Activity
N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]-1-adamantanecarboxamide is a compound that integrates the structural features of pyrazole and adamantane, which are known for their diverse biological activities. The unique combination of these moieties results in compounds with potential therapeutic applications, particularly in the fields of antiviral, anticancer, and antimicrobial research.
Chemical Structure and Properties
The compound consists of a pyrazole ring substituted at the 5-position with a furylmethyl group, linked to an adamantane carboxamide. The adamantane structure contributes to the compound's stability and bioavailability, while the pyrazole and furan moieties may enhance its interaction with biological targets.
The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors. The pyrazole ring can modulate enzyme activity, while the adamantane moiety aids in membrane penetration. The precise molecular pathways remain under investigation but suggest potential roles in inhibiting viral replication and modulating inflammatory responses.
Antiviral Activity
Research indicates that compounds containing adamantane derivatives exhibit significant antiviral effects. For instance, studies on similar adamantane derivatives have shown efficacy against various viral strains, including influenza viruses. The incorporation of pyrazole and furan groups may enhance these effects by targeting viral enzymes or host cell receptors involved in viral entry and replication .
Antimicrobial Activity
The antimicrobial properties of adamantane derivatives are well-documented. Preliminary studies suggest that this compound may exhibit broad-spectrum antibacterial activity. Comparative studies with related compounds have demonstrated minimal inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent .
Anticancer Potential
The anticancer activity of pyrazole-containing compounds has been explored extensively. Studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of key signaling pathways . The addition of the adamantane moiety may further enhance these effects by improving the compound's pharmacokinetic properties.
Case Studies
Several case studies highlight the biological activity of compounds similar to this compound:
- Antiviral Efficacy : A study evaluated a series of adamantane derivatives against influenza A virus, revealing that modifications at the pyrazole ring significantly affected antiviral potency.
- Antimicrobial Screening : In vitro tests demonstrated that related adamantane derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics.
- Anticancer Studies : Research on pyrazole-based compounds showed promising results in inhibiting tumor growth in various cancer cell lines, suggesting that structural modifications could lead to enhanced anticancer activities.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]-1-adamantanecarboxamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling 1-adamantanecarboxylic acid derivatives with functionalized pyrazole intermediates. For example, amide bond formation can be achieved using coupling agents like HBTU (O-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophosphate) in the presence of a base (e.g., triethylamine) under anhydrous conditions . Optimization may include solvent selection (e.g., dichloromethane or THF), temperature control (room temperature to reflux), and stoichiometric adjustments of reagents to improve yields .
- Key Challenges : Steric hindrance from the adamantane group may require prolonged reaction times or elevated temperatures. Monitoring via TLC or HPLC is recommended to track progress .
Q. How can purity and structural integrity be validated during synthesis?
- Methodology :
- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂:MeOH) or recrystallization from ethanol/water mixtures .
- Characterization :
- 1H/13C NMR : Confirm the presence of adamantane protons (δ ~1.6–2.2 ppm) and furylmethyl protons (δ ~6.3–7.4 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the theoretical mass .
- Purity : HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .
Q. What spectroscopic techniques are critical for structural elucidation?
- 1H/13C NMR : Assign peaks for adamantane’s bridgehead carbons (~40–50 ppm) and pyrazole/furan aromatic signals .
- FTIR : Identify carbonyl stretching (~1650–1700 cm⁻¹) and C-N stretches (~1250 cm⁻¹) .
- X-ray Crystallography : Resolve steric configurations, particularly the spatial arrangement of the adamantane and furylmethyl groups .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the pyrazole or adamantane) impact bioactivity or physicochemical properties?
- SAR Analysis :
- Pyrazole Modifications : Fluorination at the 4-position of the pyrazole ring (e.g., 4-fluorophenyl derivatives) enhances metabolic stability but may reduce solubility .
- Adamantane Substitutions : Introducing hydroxyl or amino groups improves aqueous solubility but may compromise lipophilicity critical for membrane permeability .
- Methodology : Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition) to correlate structural changes with activity .
Q. What strategies mitigate poor solubility of adamantane-containing compounds in aqueous systems?
- Approaches :
- Prodrug Design : Convert the adamantane carboxamide to a phosphate ester for enhanced hydrophilicity .
- Cocrystallization : Use coformers like succinic acid to improve dissolution rates .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to bypass solubility limitations .
Q. How can contradictory bioactivity data across studies be resolved?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
- Resolution :
- Standardized Protocols : Adopt uniform buffer systems (e.g., Tris-HCl pH 7.4) and ATP concentrations (e.g., 1 mM) .
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding kinetics .
Q. What computational methods predict the compound’s pharmacokinetic profile?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
